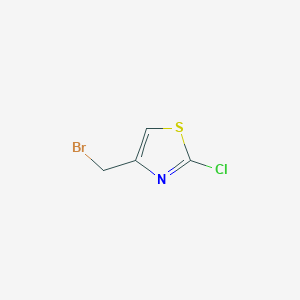

4-(Bromomethyl)-2-chloro-1,3-thiazole

Description

Overview of Thiazole (B1198619) Heterocycles in Organic and Medicinal Chemistry

Thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structural motif is a cornerstone in both organic and medicinal chemistry due to its diverse chemical reactivity and broad spectrum of biological activities. The thiazole ring is a key component in numerous natural products, such as vitamin B1 (thiamine), and is present in a multitude of synthetic compounds with therapeutic applications. pharmaguideline.comnih.gov

The aromaticity of the thiazole ring allows it to undergo various chemical transformations, including electrophilic and nucleophilic substitution reactions. mdpi.com The presence of the sulfur and nitrogen heteroatoms imparts unique electronic properties to the ring, influencing its reactivity and its ability to interact with biological targets. nih.gov Consequently, thiazole derivatives have been extensively investigated and have shown a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.gov The versatility of the thiazole scaffold has led to its incorporation into several FDA-approved drugs, highlighting its importance in drug discovery and development. pharmaguideline.com

Positioning of Halogenated Thiazole Derivatives within the Thiazole Family

The introduction of halogen atoms onto the thiazole ring significantly modifies its physicochemical and biological properties. Halogenated thiazole derivatives are a crucial subclass of the broader thiazole family, offering enhanced biological activity and serving as versatile intermediates for further chemical modifications. The presence of halogens can increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.

Furthermore, halogen atoms can act as key pharmacophoric elements, directly participating in interactions with biological targets. For instance, some halogenated thiazole derivatives have demonstrated potent anti-inflammatory and antimicrobial activities. nih.gov From a synthetic standpoint, the carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. This reactivity makes halogenated thiazoles valuable building blocks in the synthesis of agrochemicals and pharmaceuticals.

Rationale for Academic Investigation of 4-(Bromomethyl)-2-chloro-1,3-thiazole

The academic interest in this compound stems from its potential as a highly versatile bifunctional building block in organic synthesis. The molecule possesses two distinct reactive sites: the chloro substituent on the thiazole ring and the bromomethyl group at the 4-position.

The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the straightforward introduction of a wide range of functional groups by reacting it with various nucleophiles such as amines, thiols, and alcohols. This reactivity is fundamental in constructing larger molecules by linking the thiazole core to other molecular fragments.

Simultaneously, the 2-chloro substituent on the thiazole ring can also participate in nucleophilic aromatic substitution reactions, although typically under different reaction conditions. This dual reactivity enables a stepwise and controlled elaboration of the molecule, providing a strategic advantage in the synthesis of complex target structures. The presence of both a chloro and a bromomethyl group offers chemists the flexibility to perform sequential reactions, thereby building molecular complexity in a controlled manner. This makes this compound a valuable precursor for the synthesis of novel compounds with potential applications in materials science and, most notably, in the development of new therapeutic agents.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H3BrClNS |

| Monoisotopic Mass | 210.8858 Da |

| Predicted XlogP | 2.5 |

| InChI | InChI=1S/C4H3BrClNS/c5-1-3-2-8-4(6)7-3/h2H,1H2 |

| InChIKey | DRSACQLXZFTVBL-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(S1)Cl)CBr |

| Data sourced from PubChem. nih.gov |

Table 2: Selected Biological Activities of Thiazole Derivatives

| Biological Activity | Example of Thiazole-Containing Compound | Reference |

| Anticancer | Dasatinib, Tiazofurin | nih.govnih.gov |

| Anti-inflammatory | Meloxicam | nih.gov |

| Antimicrobial | Sulfathiazole (B1682510) | nih.govnih.gov |

| Antifungal | Abafungin | nih.gov |

| Antiviral | Ritonavir | nih.gov |

| Anticonvulsant | Thiazole-based CNS agents | pharmaguideline.com |

| This table provides examples and is not exhaustive. |

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-chloro-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNS/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSACQLXZFTVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1478722-32-5 | |

| Record name | 4-(bromomethyl)-2-chloro-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Pathways of 4 Bromomethyl 2 Chloro 1,3 Thiazole

Analysis of Electrophilic Centers and Reactivity Profiles

The primary electrophilic centers in 4-(bromomethyl)-2-chloro-1,3-thiazole are the carbon atom of the bromomethyl group and the C2 carbon of the thiazole (B1198619) ring.

Bromomethyl Group (C4-CH₂Br): The carbon atom of the bromomethyl group is a highly reactive electrophilic center. The electron-withdrawing nature of the bromine atom, coupled with its ability to act as a good leaving group, makes this site susceptible to nucleophilic attack. This reactivity is characteristic of benzylic-type halides and is the primary site for nucleophilic substitution reactions.

C2-Chloro Position: The C2 position of the thiazole ring is inherently electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms. The presence of a chlorine atom at this position further enhances its electrophilicity. This makes the C2 carbon a target for nucleophilic aromatic substitution, although such reactions on unactivated aryl chlorides can be challenging. More commonly, this site is activated for cross-coupling reactions through the use of transition metal catalysts.

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group at the C4 position is a key handle for the introduction of a wide variety of functional groups via nucleophilic substitution reactions. These reactions proceed via a standard SN2 mechanism, involving the backside attack of a nucleophile on the electrophilic carbon atom, leading to the displacement of the bromide ion.

The formation of new carbon-carbon bonds at the bromomethyl position is a valuable transformation for elaborating the molecular framework. This can be achieved using a variety of carbon-based nucleophiles.

Malonates and other Enolates: Soft carbon nucleophiles, such as enolates derived from malonic esters, are effective for the alkylation of the bromomethyl group. In a typical reaction, diethyl malonate can be deprotonated with a suitable base, such as sodium ethoxide, to generate the corresponding enolate, which then displaces the bromide to form a new C-C bond.

Cyanide: The cyanide ion (CN⁻) is another effective carbon nucleophile that can displace the bromide to introduce a nitrile functionality. This reaction is typically carried out using a salt such as sodium cyanide or potassium cyanide in a polar aprotic solvent. The resulting cyanomethylthiazole derivative is a versatile intermediate that can be further transformed into carboxylic acids, amines, or other nitrogen-containing heterocycles.

A diverse range of functionalities can be introduced by reacting this compound with heteroatom-centered nucleophiles.

N-Nucleophiles: Amines, both primary and secondary, readily react with the bromomethyl group to form the corresponding aminomethylthiazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the HBr byproduct. Other nitrogen nucleophiles, such as azides, can also be employed to introduce the azidomethyl group, which can be subsequently reduced to the primary amine or used in cycloaddition reactions.

O-Nucleophiles: Alkoxides and phenoxides are effective oxygen nucleophiles for the synthesis of ethers. The reaction is analogous to the Williamson ether synthesis, where the alkoxide or phenoxide displaces the bromide ion. This provides a straightforward route to a variety of ether-linked thiazole derivatives.

S-Nucleophiles: Thiolates are excellent nucleophiles and react readily with the bromomethyl group to form thioethers. The high nucleophilicity of sulfur ensures that these reactions are generally efficient and proceed under mild conditions.

Reactivity of the Chloro Substituent on the Thiazole Ring

The chloro substituent at the C2 position of the thiazole ring is less reactive towards direct nucleophilic substitution than the bromomethyl group. However, its reactivity can be harnessed through halogen exchange reactions and, more significantly, through transition metal-catalyzed cross-coupling reactions.

The chlorine atom at the C2 position can be exchanged for other halogens, which can be advantageous for subsequent reactions. The Finkelstein reaction, which involves the exchange of a halide for another, is a relevant transformation in this context. wikipedia.orgbyjus.comiitk.ac.inorganic-chemistry.org Although aromatic chlorides are generally less reactive than their bromide or iodide counterparts in this reaction, under forcing conditions or with appropriate catalysis, halogen exchange can be achieved. wikipedia.orgbyjus.comiitk.ac.inorganic-chemistry.org For instance, treatment with sodium iodide in a high-boiling solvent could potentially yield the 2-iodo-thiazole derivative, which is a more reactive substrate for cross-coupling reactions. Similarly, exchange with fluoride (B91410) sources like potassium fluoride in a polar aprotic solvent could provide access to the corresponding 2-fluoro-thiazole. wikipedia.orgbyjus.comiitk.ac.inorganic-chemistry.org

A related phenomenon is the "halogen dance" reaction, where a halogen atom migrates to a different position on a heteroaromatic ring under the influence of a strong base. This rearrangement is driven by the formation of a more stable organometallic intermediate.

The C2-chloro position is an ideal site for the formation of new carbon-carbon and carbon-heteroatom bonds via a variety of palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis due to their broad substrate scope and functional group tolerance. While 2-chlorothiazoles are generally less reactive than their bromo or iodo counterparts, the use of specialized catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, can facilitate these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloro-thiazole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl and heteroaryl-aryl linkages.

Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner. A key advantage of this reaction is the stability of the organostannanes to a wide range of reaction conditions. wikipedia.orgorgsyn.orgharvard.edu

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the 2-chloro-thiazole with a terminal alkyne. The reaction is typically co-catalyzed by palladium and a copper(I) salt. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the 2-chloro-thiazole with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used as the nucleophilic partner. Organozinc reagents are known for their high reactivity and functional group tolerance. nih.govorganic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the 2-chloro-thiazole with an amine. This provides a direct route to 2-amino-thiazole derivatives. organic-chemistry.orgwikipedia.orgtandfonline.comresearchgate.net

The following table summarizes plausible conditions for various cross-coupling reactions at the 2-chloro position of a thiazole ring, based on general literature precedents for similar substrates.

| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Stille | Arylstannane | Pd(PPh₃)₄ | - | - | Toluene | 110 |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | - | Et₃N | THF | 65 |

| Heck | Alkene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 |

| Negishi | Organozinc reagent | Pd₂(dba)₃ | XPhos | - | THF | 80 |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |

Oxidation and Reduction Chemistry of the Thiazole Core and Substituents

The oxidation and reduction of this compound are influenced by the inherent properties of the thiazole nucleus and its substituents. The thiazole ring is an electron-rich system, yet the presence of the electronegative chloro group at the 2-position modulates its reactivity.

Oxidation:

The thiazole ring is susceptible to oxidation at both the sulfur and nitrogen atoms. Oxidation at the sulfur atom can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones). These transformations typically require strong oxidizing agents such as peroxy acids (e.g., m-CPBA) or potassium permanganate. However, such vigorous conditions can also lead to the degradation of the thiazole ring. The nitrogen atom can be oxidized to an N-oxide, a reaction that can influence the electrophilic and nucleophilic character of the ring carbons.

The bromomethyl group can also undergo oxidation. For instance, treatment with mild oxidizing agents could potentially convert the bromomethyl group to a formyl group. However, the reactivity of the thiazole ring itself often complicates such selective transformations. The presence of the electron-withdrawing 2-chloro substituent would generally decrease the electron density of the thiazole ring, making it less susceptible to electrophilic attack, which is a common first step in many oxidation reactions.

Reduction:

The thiazole ring is generally resistant to catalytic hydrogenation under standard conditions. However, more potent reducing agents or harsher reaction conditions can lead to the reduction of the ring. For example, reduction with Raney nickel often results in desulfurization and cleavage of the heterocyclic ring.

The substituents on the thiazole ring also exhibit characteristic reduction chemistry. The chloro group at the 2-position can be removed through various reductive dehalogenation methods, including catalytic hydrogenation with a palladium catalyst or by using metal-acid systems. The bromomethyl group is highly susceptible to reduction. It can be reduced to a methyl group using reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst, or through catalytic hydrogenation. The relative reactivity of the C-Cl and C-Br bonds would likely favor the reduction of the more labile bromomethyl group under milder conditions.

A summary of potential oxidation and reduction reactions is presented in Table 1.

| Reaction Type | Reagent/Conditions | Potential Product(s) | Notes |

| Oxidation | m-CPBA, peracetic acid | Thiazole N-oxide, Thiazole S-oxide, Thiazole S,S-dioxide | Ring oxidation can compete with side-chain oxidation and may lead to ring opening under harsh conditions. |

| Reduction | H₂, Pd/C | 4-(Bromomethyl)-1,3-thiazole; 2-Chloro-4-methyl-1,3-thiazole | Selective reduction of either the chloro or bromomethyl group can be challenging. |

| Reduction | NaBH₄ | 2-Chloro-4-methyl-1,3-thiazole | Preferential reduction of the bromomethyl group is expected. |

| Reduction | Raney Ni | Desulfurized and ring-opened products | Non-selective reduction leading to decomposition of the thiazole ring. |

Table 1: Potential Oxidation and Reduction Reactions of this compound

Intramolecular Cyclization and Annulation Reactions Leading to Fused Systems

This compound is an excellent precursor for the synthesis of various fused heterocyclic systems due to its bifunctional nature. The bromomethyl group serves as a potent electrophilic site, readily undergoing nucleophilic substitution, while the chloro group at the 2-position can also be displaced by nucleophiles, albeit under more forcing conditions. This dual reactivity allows for sequential reactions with binucleophiles, leading to intramolecular cyclization and the formation of annulated products.

A prominent class of fused heterocycles synthesized from 2-aminothiazole (B372263) derivatives are the imidazo[2,1-b]thiazoles. In a typical reaction, a 2-aminothiazole is reacted with an α-haloketone. In the context of this compound, this compound itself can act as the electrophilic partner after an initial reaction to introduce a nucleophilic center.

For instance, reaction of this compound with a primary amine (R-NH₂) would initially lead to the substitution of the bromine atom to form a secondary amine intermediate, 4-((alkylamino)methyl)-2-chloro-1,3-thiazole. This intermediate now possesses a nucleophilic nitrogen atom that can undergo an intramolecular cyclization by displacing the chloro group at the 2-position. This ring closure would result in the formation of a fused imidazo[2,1-b]thiazole (B1210989) system.

The general reaction scheme is as follows:

Nucleophilic Substitution: this compound reacts with a nucleophile (e.g., an amine or a thiol) at the bromomethyl position.

Intramolecular Cyclization: The newly introduced nucleophilic center attacks the electrophilic carbon at the 2-position of the thiazole ring, displacing the chloride ion and forming a new ring.

An example of such a cyclization leading to a substituted imidazo[2,1-b]thiazole is depicted below:

Similarly, reaction with other binucleophiles can lead to different fused systems. For example, reaction with thiourea (B124793) could potentially lead to the formation of a thiazolo[3,2-a] researchgate.netresearchgate.netnih.govtriazine derivative through a more complex reaction cascade.

The mechanism of the formation of imidazo[2,1-b]thiazoles from 2-aminothiazoles and α-haloketones is well-established and serves as a model for understanding the cyclization of derivatives of this compound.

The process is generally considered to be a two-step sequence:

Intermolecular Nucleophilic Attack: The exocyclic nitrogen atom of the 2-aminothiazole acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an N-alkylated intermediate.

Intramolecular Cyclization and Dehydration: The endocyclic nitrogen atom of the thiazole ring then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain. This is followed by a dehydration step to yield the aromatic imidazo[2,1-b]thiazole ring system.

In the case of the intramolecular cyclization of the intermediate derived from this compound and an amine, the mechanism is analogous but involves the displacement of a chloride ion instead of a dehydration step.

The key steps are:

Formation of the Intermediate: A primary amine reacts with the bromomethyl group of this compound in an SN2 reaction to form a secondary amine intermediate.

Intramolecular Nucleophilic Aromatic Substitution (SNAr): The nitrogen atom of the newly formed secondary amine attacks the carbon atom at the 2-position of the thiazole ring. This carbon is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms and the chloro substituent. The reaction proceeds via a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to afford the final fused bicyclic product.

The feasibility and rate of this intramolecular cyclization would depend on several factors, including the nature of the substituent on the amine, the solvent, and the temperature. Electron-donating groups on the amine would enhance the nucleophilicity of the nitrogen atom, facilitating the ring closure.

A summary of representative cyclization reactions is provided in Table 2.

| Binucleophile | Intermediate Product | Fused Heterocyclic System |

| Primary Amine (R-NH₂) | 4-((Alkylamino)methyl)-2-chloro-1,3-thiazole | Substituted Imidazo[2,1-b]thiazole |

| Thiourea | S-(2-Chloro-1,3-thiazol-4-ylmethyl)isothiourea | Potentially Thiazolo[3,2-a] researchgate.netresearchgate.netnih.govtriazine derivatives |

| Hydrazine | 4-(Hydrazinylmethyl)-2-chloro-1,3-thiazole | Pyrazolo[5,1-b]thiazole derivatives |

Table 2: Examples of Intramolecular Cyclization Reactions

Design and Synthesis of Functionalized Thiazole Derivatives from 4 Bromomethyl 2 Chloro 1,3 Thiazole

Derivatization through Modification of the Bromomethyl Group

The bromomethyl group at the C4 position of the thiazole (B1198619) ring is highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups, leading to the synthesis of diverse thiazole derivatives.

One common modification involves the reaction of 4-(bromomethyl)-2-chloro-1,3-thiazole with various nucleophiles. For instance, reaction with amines or thiols can introduce nitrogen- or sulfur-containing moieties. These reactions typically proceed under mild conditions and can be used to synthesize libraries of compounds for biological screening.

Another important derivatization is the synthesis of ethers and esters. The reaction with alcohols or phenols in the presence of a base leads to the formation of the corresponding ethers. Similarly, reaction with carboxylic acids or their salts yields esters. These transformations are valuable for modifying the lipophilicity and other physicochemical properties of the parent molecule.

The synthesis of α-halo ethers from symmetric acetals provides another route to functionalized ethers. For example, chloromethyl methyl ether can be prepared from dimethoxymethane (B151124) and used to introduce a methoxymethyl (MOM) protecting group onto an alcohol. researchgate.net

Below is an interactive data table summarizing various nucleophilic substitution reactions at the bromomethyl position.

| Nucleophile | Reagent | Product |

| Amine | R-NH2 | 4-(aminomethyl)-2-chloro-1,3-thiazole derivative |

| Thiol | R-SH | 4-(thiomethyl)-2-chloro-1,3-thiazole derivative |

| Alcohol | R-OH | 4-(alkoxymethyl)-2-chloro-1,3-thiazole derivative |

| Carboxylate | R-COOH | 4-(acyloxymethyl)-2-chloro-1,3-thiazole derivative |

Scaffold Diversification via Functionalization of the Chloro Position

The chloro group at the C2 position of the thiazole ring offers another site for diversification, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

Aryl halides with electron-withdrawing substituents are known to undergo nucleophilic aromatic substitution. libretexts.orgscribd.com The thiazole ring itself can activate the C2 position for such reactions. This allows for the displacement of the chloride by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups. The reactivity of the chloro group in SNAr reactions can be influenced by the nature of the substituent at the C4 position. Numerous studies have documented the regioselective SNAr at the 4-position of 2,4-dichloroquinazoline (B46505) precursors by amine nucleophiles. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. iium.edu.my The chloro group at the C2 position of this compound can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of aryl, vinyl, and alkynyl groups, significantly expanding the structural diversity of the thiazole scaffold. researchgate.netresearchgate.net For instance, the Suzuki coupling of an analogous 4-(bromomethyl)-2-chlorooxazole (B1589424) has been shown to proceed selectively at the bromomethyl position first, followed by coupling at the chloro position. researchgate.net The use of organosilanols in palladium-catalyzed cross-coupling reactions has also emerged as a practical alternative to boron- and tin-based methods. nih.govorganic-chemistry.org

The following table provides examples of palladium-catalyzed cross-coupling reactions at the C2 position.

| Coupling Reaction | Reagent | Product |

| Suzuki | Arylboronic acid | 2-aryl-4-(bromomethyl)-1,3-thiazole derivative |

| Stille | Organostannane | 2-organo-4-(bromomethyl)-1,3-thiazole derivative |

| Sonogashira | Terminal alkyne | 2-alkynyl-4-(bromomethyl)-1,3-thiazole derivative |

Multi-Component Reactions (MCRs) Incorporating the Thiazole Core

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity. nih.govrsc.org The this compound core can be incorporated into MCRs to rapidly build complex thiazole-containing molecules.

For example, a four-component reaction has been developed for the synthesis of 2,4-disubstituted thiazoles. nih.gov While not directly starting from this compound, this demonstrates the potential of MCRs in thiazole chemistry. One could envision MCRs where the reactive functionalities of this compound participate in the reaction cascade. For instance, the bromomethyl group could react with an in situ-generated nucleophile, or the chloro group could be a precursor for a component that enters the MCR. The use of MCRs in the synthesis of β-keto dithiocarbamates, thiazolidine-2-thiones, and thiazole-2-thiones has also been reported. organic-chemistry.org

Structure-Activity Relationship (SAR) Studies for Targeted Property Modulation

The systematic derivatization of the this compound scaffold allows for detailed structure-activity relationship (SAR) studies. By synthesizing and evaluating a library of analogs with modifications at both the C2 and C4 positions, researchers can elucidate the key structural features required for a desired biological activity or material property.

For example, in drug discovery, SAR studies can identify which functional groups and substitution patterns lead to enhanced potency, selectivity, and pharmacokinetic properties. ijper.org Thiazole derivatives have been investigated for a wide range of biological activities, including as antimicrobial, anti-inflammatory, and anticancer agents. nih.govresearchgate.netnih.gov SAR studies on thiazole-based compounds have led to the identification of potent inhibitors for various enzymes. academie-sciences.frnih.gov

The table below illustrates a hypothetical SAR study on a series of thiazole derivatives.

| Compound | R1 (at C2) | R2 (at C4) | Biological Activity (IC50, µM) |

| 1 | -Cl | -CH2Br | >100 |

| 2 | -NH-Ph | -CH2Br | 50 |

| 3 | -Cl | -CH2-O-Ph | 25 |

| 4 | -NH-Ph | -CH2-O-Ph | 5 |

These studies are crucial for optimizing lead compounds and designing new molecules with improved properties. nih.govmdpi.com The diverse chemistry accessible from this compound makes it an excellent platform for conducting such investigations.

Spectroscopic and Advanced Structural Characterization of 4 Bromomethyl 2 Chloro 1,3 Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, the chemical environment, connectivity, and spatial relationships of all atoms in the molecule can be mapped out.

The ¹H NMR spectrum of 4-(bromomethyl)-2-chloro-1,3-thiazole is expected to be relatively simple, displaying two distinct signals corresponding to the two different types of protons in the molecule.

-CH₂Br Protons: The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a singlet. Due to the electronegativity of the adjacent bromine atom and the thiazole (B1198619) ring, this signal would be shifted downfield, typically in the range of δ 4.5-5.0 ppm.

Thiazole Ring Proton (H-5): The single proton attached to the C-5 position of the thiazole ring will also appear as a singlet. Its chemical shift is influenced by the aromatic nature of the thiazole ring and the presence of the adjacent sulfur and nitrogen atoms, as well as the chloro and bromomethyl substituents. This signal is anticipated to appear further downfield, likely in the region of δ 7.0-8.0 ppm.

The integration of these signals would be in a 2:1 ratio, corresponding to the two bromomethyl protons and the single thiazole proton, respectively.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂Br | 4.5 - 5.0 | Singlet | 2H |

| Thiazole H-5 | 7.0 - 8.0 | Singlet | 1H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The proton-decoupled ¹³C NMR spectrum of this compound would display four distinct signals, one for each of the four carbon atoms in the molecule.

-CH₂Br Carbon: The carbon of the bromomethyl group is expected to appear at a relatively upfield position, typically in the range of δ 30-40 ppm.

Thiazole C-5: This carbon, bonded to a hydrogen atom, would likely resonate in the aromatic region, estimated to be around δ 120-130 ppm.

Thiazole C-4: The carbon atom to which the bromomethyl group is attached is expected to be in a similar region to C-5, but its exact shift will be influenced by the substituent. A predicted range is δ 145-155 ppm.

Thiazole C-2: This carbon is attached to an electronegative chlorine atom and is situated between the nitrogen and sulfur atoms of the ring. Consequently, it is expected to be the most downfield signal, likely appearing above δ 150 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₂Br | 30 - 40 |

| Thiazole C-5 | 120 - 130 |

| Thiazole C-4 | 145 - 155 |

| Thiazole C-2 | > 150 |

Note: Predicted values are based on typical chemical shifts for substituted thiazoles.

To confirm the assignments made from the one-dimensional spectra and to establish the connectivity of the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): In the case of this compound, a COSY spectrum would be expected to show no cross-peaks, as there are no protons that are coupled to each other. This would confirm the isolated nature of the H-5 proton and the -CH₂Br protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation between each proton and the carbon to which it is attached. A cross-peak would be observed between the signal for the -CH₂Br protons (around δ 4.5-5.0 ppm) and the signal for the -CH₂Br carbon (around δ 30-40 ppm). Another cross-peak would connect the thiazole H-5 proton (around δ 7.0-8.0 ppm) to the thiazole C-5 carbon (around δ 120-130 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. For this compound, the following key correlations would be expected:

The protons of the -CH₂Br group would show a correlation to the C-4 of the thiazole ring.

The H-5 proton would show correlations to C-4 and potentially to C-2 of the thiazole ring.

These 2D NMR experiments, taken together, would provide conclusive evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

C-H Stretching: The stretching vibration of the C-H bond on the thiazole ring would likely appear in the region of 3100-3000 cm⁻¹. The C-H stretching of the -CH₂Br group would be observed in the range of 3000-2850 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic thiazole ring are expected to produce absorption bands in the region of 1650-1450 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the fingerprint region, generally between 800 and 600 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is found at lower frequencies, usually in the range of 600-500 cm⁻¹.

Thiazole Ring Vibrations: The characteristic vibrations of the thiazole ring itself would also contribute to the complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Thiazole C-H Stretch | 3100 - 3000 |

| -CH₂- Br C-H Stretch | 3000 - 2850 |

| C=N / C=C Stretch (Thiazole Ring) | 1650 - 1450 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₄H₃BrClNS. The presence of bromine and chlorine, both of which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), would result in a distinctive isotopic cluster for the molecular ion peak.

The monoisotopic mass of C₄H₃⁷⁹Br³⁵ClNS is calculated to be approximately 210.8858 Da. uni.lu HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The predicted m/z value for the protonated molecule [M+H]⁺ is 211.89308. uni.lu

| Ion | Predicted Exact Mass (m/z) |

| [M]⁺ (C₄H₃⁷⁹Br³⁵ClNS) | 210.8858 |

| [M+H]⁺ | 211.89308 |

| [M+Na]⁺ | 233.87502 |

Data sourced from PubChem. uni.lu

The analysis of the fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways could include the loss of a bromine radical (•Br), a chlorine radical (•Cl), or the entire bromomethyl group (•CH₂Br), leading to the formation of characteristic fragment ions that would further support the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the assessment of the purity and confirmation of the identity of synthetic compounds such as this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of selectivity and sensitivity.

In a typical LC-MS analysis for a compound like this compound, a reversed-phase high-performance liquid chromatography (HPLC) system would be employed. The stationary phase is commonly a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that typically results in the formation of a prominent protonated molecule ([M+H]⁺). The mass analyzer, which could be a quadrupole, time-of-flight (TOF), or ion trap, then separates the ions based on their mass-to-charge ratio (m/z).

For this compound, the expected protonated molecule [M+H]⁺ would have a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. The two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) have a near 1:1 natural abundance, while the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl) have a roughly 3:1 natural abundance. This results in a distinctive isotopic cluster for the [M+H]⁺ ion, which serves as a key identifier for the compound.

The purity of the sample can be determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all detected peaks. The identity is confirmed by the retention time from the chromatography and the mass spectrum of the corresponding peak.

Representative LC-MS Data for this compound Purity Analysis:

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Mass Spectrometry Conditions | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Expected [M+H]⁺ m/z | 211.89, 213.89, 215.89 |

| Retention Time | ~4.5 min |

| Purity (by peak area) | >98% |

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure

The crystal structure of 2-chloro-5-chloromethyl-1,3-thiazole was determined to be in the monoclinic space group P2₁/c. researchgate.net The thiazole ring itself is essentially planar. The bond lengths and angles within the thiazole ring are consistent with those expected for such a heterocyclic system. researchgate.net The chlorine atom attached to the C2 position of the thiazole ring and the carbon atom of the chloromethyl group at the C5 position lie close to the plane of the thiazole ring. nih.gov

The crystal packing of 2-chloro-5-chloromethyl-1,3-thiazole does not feature classical hydrogen bonds. nih.gov Instead, the molecules are arranged in the crystal lattice through weaker intermolecular interactions. The precise arrangement and intermolecular contacts are crucial for understanding the solid-state properties of the material.

Crystallographic Data for the Isomer 2-Chloro-5-chloromethyl-1,3-thiazole: nih.govresearchgate.net

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₄H₃Cl₂NS |

| Formula Weight | 168.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.2430 (8) |

| b (Å) | 17.151 (3) |

| c (Å) | 9.1640 (18) |

| β (°) | 96.82 (3) |

| Volume (ų) | 662.2 (2) |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.043 |

| wR(F²) | 0.151 |

Chromatographic and Thermal Methods for Purity and Stability Assessment

Beyond LC-MS, other chromatographic and thermal analysis techniques are vital for a comprehensive assessment of the purity and stability of this compound. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used method for routine purity analysis in synthetic chemistry.

For a compound like this compound, which contains a chromophore, HPLC-UV can provide quantitative purity information. The method would be similar to the LC part of the LC-MS analysis, employing a C18 column and a water/acetonitrile or water/methanol gradient. The detector wavelength would be set to a value where the compound exhibits strong UV absorbance.

Thermal stability is a critical parameter, especially for compounds that may be subjected to elevated temperatures during storage or subsequent chemical reactions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two key techniques for evaluating thermal stability.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis can reveal the onset temperature of decomposition, which is a primary indicator of thermal stability. Any significant mass loss at a specific temperature would suggest decomposition or volatilization of the compound.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify phase transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, DSC would show a sharp endothermic peak at its melting point. The presence of impurities often leads to a broadening and depression of the melting peak. The decomposition process observed in TGA is often accompanied by an exothermic event in the DSC thermogram.

Representative Thermal Analysis Data for a Halogenated Thiazole Derivative:

| Analysis Type | Parameter | Observation |

| TGA | Onset of Decomposition | ~180 °C |

| Major Mass Loss | A significant mass loss step indicating decomposition. | |

| DSC | Melting Point | A sharp endothermic peak corresponding to melting. |

| Decomposition | An exothermic event following the melting point, corresponding to the decomposition observed in TGA. |

Computational and Theoretical Studies on 4 Bromomethyl 2 Chloro 1,3 Thiazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(Bromomethyl)-2-chloro-1,3-thiazole, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to determine its optimized molecular geometry, electronic properties, and vibrational frequencies. nih.govresearchgate.net

These calculations reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, can also be computed, offering insights into the molecule's behavior in the presence of an electric field. Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data is illustrative and based on typical values for similar thiazole (B1198619) derivatives.)

| Property | Calculated Value |

| Total Energy | -2345.67 Hartree |

| Dipole Moment | 3.45 Debye |

| Polarizability | 15.6 x 10-24 cm3 |

| HOMO-LUMO Gap | 4.8 eV |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the regions where electron density is highest and lowest, respectively, thereby indicating reactive centers.

Table 2: Illustrative FMO Properties for this compound (Note: The following data is illustrative and based on typical values for similar thiazole derivatives.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -2.4 |

| HOMO-LUMO Gap | 4.8 |

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. mdpi.com The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are shown in blue. Neutral regions are generally green.

For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring due to their lone pairs of electrons, making them potential sites for hydrogen bonding and other electrostatic interactions. The regions around the hydrogen atoms and the bromomethyl group would likely exhibit positive potential.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of this compound and the influence of solvent on its structure and dynamics. nih.gov

By simulating the molecule in a solvent box (e.g., water), researchers can observe how the solvent molecules interact with the solute and how these interactions affect its conformational preferences. Analysis of the simulation trajectory can reveal stable conformations, the dynamics of conformational changes, and the formation of intermolecular hydrogen bonds with the solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. imist.manih.gov These models are developed by finding a statistical relationship between calculated molecular descriptors (e.g., physicochemical, electronic, and topological properties) and experimentally determined activity. imist.ma

For this compound, a QSAR model could be developed to predict its potential biological activity, such as antifungal or anticancer properties, based on a dataset of similar thiazole derivatives with known activities. imist.ma The model could identify the key molecular features that are important for the desired activity, thereby guiding the design of new, more potent analogues.

Table 3: Illustrative Descriptors for a QSAR Model of Thiazole Derivatives (Note: The following data is illustrative.)

| Compound | LogP | Molecular Weight | Polar Surface Area | Predicted Activity (IC50, µM) |

| Derivative 1 | 2.5 | 250.1 | 55.4 | 10.2 |

| Derivative 2 | 3.1 | 280.2 | 60.1 | 5.8 |

| This compound | 2.8 | 228.5 | 45.8 | 8.5 (Predicted) |

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods, such as DFT, can be employed to investigate the mechanisms of chemical reactions involving this compound. mdpi.comnih.gov These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states. mdpi.com

By calculating the activation energies associated with different possible reaction pathways, researchers can determine the most favorable mechanism. For instance, the mechanism of nucleophilic substitution at the bromomethyl group could be elucidated, providing insights into the reaction's kinetics and stereochemistry.

Molecular Docking Studies for Ligand-Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a protein target. nih.gov

Docking simulations can identify the key amino acid residues in the protein's active site that interact with the ligand and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions). The docking score provides an estimate of the binding affinity, which can be used to rank potential drug candidates. researchgate.net

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The following data is illustrative.)

Applications of 4 Bromomethyl 2 Chloro 1,3 Thiazole in Advanced Organic Synthesis and Materials Science

4-(Bromomethyl)-2-chloro-1,3-thiazole as a Key Building Block in Complex Molecular Architectures

The primary application of this compound in organic synthesis is as a foundational unit for constructing larger, more complex molecules. The high reactivity of the bromomethyl group makes it an excellent electrophilic site for nucleophilic substitution reactions. This allows for the straightforward attachment of the 2-chloro-1,3-thiazole moiety to various molecular scaffolds.

Chemists utilize this reactivity to build molecules with specific biological or material properties. For instance, analogous compounds like 2-amino-4-chloromethylthiazole are used as precursors in the synthesis of compounds with potential anti-inflammatory activity. asianpubs.org Similarly, related structures such as 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles serve as key intermediates in the preparation of thiazole-based stilbene (B7821643) analogs, which have been investigated as potential DNA topoisomerase IB inhibitors. nih.gov The synthesis of these complex products relies on the sequential and controlled reactions of the bromomethyl group to link the thiazole (B1198619) core to other chemical entities. This foundational role makes this compound a staple in the library of heterocyclic building blocks used in medicinal and materials chemistry. ossila.comsigmaaldrich.comapolloscientific.co.uk

Catalyst and Reagent Development Featuring the Thiazole Moiety

The thiazole ring is not only a component of final target molecules but also a critical feature in the design of catalysts and reagents. researchgate.net Thiazole derivatives can act as ligands that coordinate with metal centers to form highly efficient catalysts for a variety of organic transformations. alfachemic.comresearchgate.net For example, phenylthiazole ligands have been successfully incorporated into palladium(II) complexes, which serve as effective catalysts for Suzuki–Miyaura aryl cross-coupling reactions, a vital tool for forming carbon-carbon bonds. cdnsciencepub.com

Furthermore, the nitrogen atom in the thiazole ring of this compound can be alkylated to form thiazolium salts. These salts are known to be effective organocatalysts for reactions such as the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org The bromomethyl group provides a convenient handle for synthesizing these thiazolium salts or for anchoring the thiazole unit onto a larger support structure to create heterogeneous catalysts.

| Catalyst Type | Key Structural Feature | Application | Reference |

|---|---|---|---|

| Palladium(II) Complexes | Phenylthiazole Ligand | Suzuki–Miyaura Cross-Coupling | cdnsciencepub.com |

| Iridium Complexes | Chiral Bidentate Phosphine-Thiazole Ligands | Asymmetric Hydrogenation | researchgate.net |

| Thiazolium Salts | N-Alkyl Thiazolium Cation | Benzoin Condensation, Stetter Reaction | wikipedia.org |

Contribution to the Synthesis of Novel Heterocyclic Scaffolds and Frameworks

The dual reactivity of this compound makes it an exceptional starting material for the synthesis of new and complex heterocyclic systems. The bromomethyl group can react with various nucleophiles, particularly those containing sulfur or nitrogen, to initiate cyclization reactions that form new rings fused or linked to the original thiazole core.

This strategy is frequently employed to create bis-thiazole systems and other polynuclear heterocycles. nih.gov Research has shown that alpha-bromoketones bearing a thiazole scaffold can undergo condensation with thioamides or thioureas to generate bis-thiazole compounds. nih.govmdpi.com Similarly, related chloroacetamide thiazole derivatives are utilized to construct binary heterocyclic systems where the thiazole ring is linked to other important scaffolds like benzofuran, pyrrole, or thiophene. nih.gov These novel frameworks are of significant interest in medicinal chemistry, as they form the core of many pharmacologically active compounds. mdpi.comnih.gov

| Precursor Type | Reaction Partner | Resulting Scaffold | Synthetic Strategy |

|---|---|---|---|

| Thiazole with α-bromoketone | Thiourea (B124793) | 4,5′-Bisthiazole | Condensation/Cyclization |

| 2-Chloroacetamido-thiazole | Salicylaldehyde | Thiazole-Benzofuran | Cyclocondensation |

| Brominated Thiazole | Heterocyclic Amines | Imidazotriazole-Thiazole | Condensation/Cyclization |

Exploration in Polymer Chemistry and Advanced Material Design

The unique electronic properties and structural rigidity of the thiazole ring make it an attractive component for advanced materials, including polymers and metal-organic frameworks (MOFs).

The thiazole moiety can be integrated into polymer structures to impart desirable characteristics such as thermal stability, conductivity, and specific optical properties. Fused heterocyclic conjugated polymers containing imidazo[2,1-b]thiazole (B1210989) units have been synthesized and noted for their good solubility and thermal stability. rsc.org

The this compound compound is a prime candidate for creating such polymers. The bromomethyl group can be converted into a polymerizable group (like a vinyl or acetylene (B1199291) group) or used directly in polycondensation reactions. Alternatively, it can be used to graft the thiazole unit onto existing polymer backbones, a process known as post-polymerization modification. This functionalization can significantly alter and enhance the properties of the base polymer for specialized applications.

Beyond polymers, thiazole derivatives are crucial in the design of other functional materials. Thiazole- and thiazolothiazole-based ligands are extensively used to construct Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgmdpi.com These materials are highly porous and exhibit unique properties like luminescence, making them suitable for applications in chemical sensing, catalysis, and gas storage. rsc.org

The synthesis of the necessary multitopic ligands for MOF construction often requires precursor molecules with multiple reactive sites. This compound, with its two distinct reactive halides, serves as an excellent starting point for synthesizing these sophisticated ligands. By selectively reacting the bromomethyl and chloro positions, chemists can build the complex organic linkers that self-assemble with metal ions to form functional MOFs and other advanced materials. rsc.org

| Material Class | Key Component | Potential Application | Role of Thiazole |

|---|---|---|---|

| Conjugated Polymers | Imidazo[2,1-b]thiazole units | Organic Electronics | Enhances thermal stability and solubility |

| Metal-Organic Frameworks (MOFs) | Thiazolothiazole-based ligands | Luminescent Sensing, Catalysis | Provides structural rigidity and fluorescence |

| Coordination Polymers | Thiazole-based linkers | Photon Upconversion, Bioimaging | Coordinates with metal ions to form extended networks |

Investigation of Biological Mechanisms and Targeted Interactions of 4 Bromomethyl 2 Chloro 1,3 Thiazole and Its Derivatives

General Biological Significance of the Thiazole (B1198619) Ring in Pharmacological Contexts

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry due to its wide range of pharmacological activities. wjrr.orgglobalresearchonline.netbohrium.com This versatile scaffold is present in numerous natural products, synthetic compounds, and more than 18 FDA-approved drugs, highlighting its clinical significance. nih.govfabad.org.tr The unique chemical properties of the thiazole ring, including its aromaticity and ability to participate in various non-covalent interactions, allow it to serve as a crucial pharmacophore in drug design. globalresearchonline.netnih.gov

Derivatives of thiazole have demonstrated a broad spectrum of therapeutic potentials, including antimicrobial, antitumor, anti-inflammatory, antiviral, anticonvulsant, and antidiabetic activities. nih.govfabad.org.trnih.gov For instance, sulfathiazole (B1682510) is a known antibacterial agent, while Dasatinib is a thiazole-containing drug used in cancer therapy. bohrium.comjchemrev.com The biological activity is often dictated by the nature and position of substituents on the thiazole nucleus, allowing for extensive modification to optimize potency, selectivity, and pharmacokinetic properties. nih.govglobalresearchonline.net The thiazole ring can act as a bioisosteric replacement for other rings, a spacer, or a key interacting element with biological targets. globalresearchonline.net Its presence in essential biomolecules like Vitamin B1 (Thiamine) further underscores its fundamental role in biological systems. wjrr.org

Molecular Mechanisms of Interaction with Biological Targets

A key potential mechanism of action for compounds like 4-(Bromomethyl)-2-chloro-1,3-thiazole is the formation of covalent bonds with biological macromolecules. This is largely attributed to the presence of the highly reactive bromomethyl group, which functions as an electrophilic "warhead." This group is an excellent alkylating agent, making the molecule susceptible to attack by nucleophilic residues on proteins. nih.gov

Commonly targeted nucleophilic amino acids include cysteine (via its thiol group) and serine (via its hydroxyl group), particularly when these residues are located in the active sites of enzymes where their nucleophilicity is enhanced. nih.gov The reaction involves the nucleophilic displacement of the bromide ion, resulting in a stable, irreversible covalent adduct between the thiazole compound and the protein target. nih.gov This covalent modification can lead to the complete and irreversible inhibition of enzyme activity by physically blocking the active site or inducing a conformational change that renders the enzyme non-functional. The formation of such adducts is a well-established mechanism for various covalent inhibitors in drug discovery. nih.gov

Thiazole derivatives are well-documented inhibitors of various enzymes, acting through both covalent and non-covalent mechanisms. Their ability to fit into active sites and form key interactions allows them to modulate enzyme activity effectively. Research has identified thiazole-based compounds as potent inhibitors of several important enzyme classes. nih.gov

For example, certain thiazole derivatives act as inhibitors of protein kinases, such as B-RAFV600E and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial in cancer cell signaling pathways. nih.govmdpi.com Others have been shown to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs. acs.orgmetu.edu.tr Additionally, thiazole-containing molecules have been developed as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The inhibitory activity and selectivity depend on the specific substitution pattern on the thiazole ring, which dictates the binding interactions with the enzyme's active site. acs.org

| Enzyme Target | Thiazole Derivative Class | Observed Effect | Reference |

|---|---|---|---|

| B-RAFV600E Kinase | Phenyl sulfonyl-containing thiazoles | Potent inhibition at nanomolar concentrations. | nih.gov |

| VEGFR-2 | Substituted benzylidene hydrazinyl-thiazolones | Enzyme inhibition with IC50 values in the sub-micromolar range. | mdpi.com |

| COX-1 and COX-2 | Thiazole carboxamide derivatives | Significant inhibitory activity against both isoforms. | acs.orgmetu.edu.tr |

| Acetylcholinesterase (AChE) | Thiazole-piperazine hybrids | Significant inhibitory activity with IC50 values in the nanomolar range. | nih.gov |

Interaction with Nucleic Acids (e.g., DNA Binding Studies)

Beyond proteins, nucleic acids, particularly DNA, are another major target for thiazole-containing compounds. The interaction of small molecules with DNA can disrupt replication and transcription, ultimately leading to cell death, a mechanism often exploited in cancer therapy. nih.gov Thiazole derivatives can bind to DNA through several non-covalent modes. nih.gov

One common mechanism is intercalation , where the planar aromatic structure of the thiazole derivative inserts itself between the stacked base pairs of the DNA double helix. Another mode is groove binding , where the molecule fits into the minor or major grooves of the DNA. rsc.org Some compounds may also engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov Studies have shown that certain thiazole-based compounds exhibit good binding affinity for calf thymus DNA (CT-DNA). nih.gov Furthermore, some derivatives have been observed to induce DNA cleavage, an activity that can be enhanced by photo-irradiation, suggesting the generation of reactive oxygen species that damage the DNA structure. nih.gov

| Derivative Class | Mode of Interaction | Experimental Observation | Reference |

|---|---|---|---|

| Thiazole-containing triazoles | Intercalation | Good DNA-interaction observed with hs-DNA. | researchgate.net |

| Thiazole–quinoline hybrids | Groove Binding / Intercalation | Compound acts preferentially as a groove binder; molecular modeling also suggests intercalation. | rsc.org |

| Actinocyl-bis-thiazole | Bisintercalation / Groove Binding | Binds via bisintercalation at low concentrations and external groove binding at higher concentrations. | nih.gov |

| Thiazole-based cyanoacrylamides | Partial Intercalation / DNA Cleavage | Showed good binding characteristics and light-induced nuclease activity against plasmid DNA. | nih.gov |

Influence on Cellular Permeability and Bioavailability

For instance, the amphiphilic character of some thiazole derivatives, possessing both hydrophilic and hydrophobic properties, may enhance their ability to permeate bacterial cell membranes. mdpi.com The addition of lipophilic groups, such as a t-butyl group, to a thiazole scaffold can lead to greater cellular absorption and interaction with intracellular targets. nih.gov Conversely, modifications can also be made to improve solubility and oral bioavailability, as demonstrated by the inclusion of an α-substituent to a carboxylic acid group in one series of thiazole derivatives, which led to an enhanced pharmacokinetic profile. nih.gov Therefore, strategic modification of the thiazole core and its substituents is a key approach to optimizing the drug-like properties of these compounds. fabad.org.tr

Mechanistic Basis of Antimicrobial Activities

The thiazole scaffold is a component of many agents with potent antimicrobial activity against a wide range of pathogens. nih.gov The mechanisms underlying these activities are varied and can involve targeting different essential cellular processes in microbes.

Several putative mechanisms have been proposed for the antibacterial and antifungal effects of thiazole derivatives:

Inhibition of Cell Wall Synthesis : Some compounds may interfere with the biosynthesis of the bacterial cell wall, a structure essential for bacterial survival. Docking studies have predicted that certain thiazole derivatives may inhibit the E. coli MurB enzyme, which is involved in the peptidoglycan synthesis pathway. mdpi.com

Disruption of Cell Membrane Integrity : The amphiphilic nature of some thiazole derivatives allows them to embed within the microbial cell membrane. This can disrupt the membrane's structure and function, leading to the leakage of essential cytoplasmic contents and ultimately cell death. mdpi.com

Inhibition of Key Enzymes : Thiazole compounds can inhibit enzymes vital for microbial survival. For antifungal activity, a proposed mechanism is the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. mdpi.com

Interference with Biosynthesis : Some thiazole derivatives have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids. nih.govresearchgate.net

Inhibition of Nucleic Acid and Protein Synthesis : A broader mechanism of antibacterial action includes the inhibition of protein and nucleic acid synthesis, which halts bacterial growth and proliferation. jchemrev.com

| Mechanism | Target Pathogen Type | Description | Reference |

|---|---|---|---|

| Inhibition of MurB Enzyme | Bacteria (e.g., E. coli) | Blocks peptidoglycan synthesis, disrupting cell wall formation. | mdpi.com |

| Inhibition of 14α-lanosterol demethylase | Fungi | Inhibits ergosterol biosynthesis, compromising fungal cell membrane integrity. | mdpi.com |

| Cell Membrane Disruption | Bacteria | Embedding in the cell membrane leads to leakage of cytoplasm and cell death. | mdpi.com |

| Inhibition of Lipid Biosynthesis | Bacteria | Blocks the production of essential lipids required for bacterial processes. | nih.govresearchgate.net |

Disruption of Bacterial and Fungal Cellular Processes

Thiazole derivatives are known to exhibit considerable antimicrobial and antifungal properties. The presence of a 2-chloro substituent in the thiazole ring is often associated with enhanced antimicrobial efficacy. While specific studies on this compound are limited, the biological activity of related compounds suggests several potential mechanisms.

The lipophilicity imparted by the thiazole ring and its substituents may facilitate the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, allows them to interact effectively with the lipid bilayers of bacterial cell walls.

Furthermore, the reactive 4-bromomethyl group can act as an alkylating agent. This functionality can form covalent bonds with nucleophilic residues (such as cysteine or histidine) in essential microbial enzymes or proteins, leading to their inactivation. This irreversible inhibition of key cellular machinery can disrupt critical metabolic pathways, ultimately resulting in microbial growth inhibition or death.

Specific Target Identification in Microbial Systems

While the precise molecular targets of this compound are not definitively established, research on analogous thiazole-containing compounds points to several key microbial enzymes as potential targets. One such class of enzymes is the topoisomerases, including DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. Thiazole derivatives have been shown to inhibit these enzymes, leading to a disruption of DNA synthesis and bacterial cell death.

Another potential target is the suite of enzymes involved in bacterial lipid biosynthesis. By blocking these pathways, thiazole derivatives can interfere with the formation of the bacterial cell envelope, a critical component for microbial survival. The inhibition of enzymes such as UDP-N-acetylmuramoyl-L-alanine ligase (MurC), which is involved in peptidoglycan synthesis, represents another plausible mechanism of action.

Molecular docking studies on various thiazole derivatives have suggested that interactions with microbial enzymes are often stabilized by hydrogen bonding and hydrophobic interactions, with the sulfur and nitrogen atoms of the thiazole ring playing a key role in binding.

Mechanisms Underlying Anticancer and Antiproliferative Effects

The anticancer potential of thiazole derivatives is a significant area of research. The structural motifs present in this compound suggest that it could exert antiproliferative effects through multiple mechanisms.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism by which thiazole-containing compounds exhibit anticancer activity is through the induction of apoptosis, or programmed cell death. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The alkylating nature of the bromomethyl group could induce DNA damage, a potent trigger for apoptosis.

Studies on related thiazole derivatives have demonstrated their ability to cause cell cycle arrest at various phases, such as G1/S or G2/M, preventing cancer cells from progressing through the division cycle. This effect is often mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For instance, some thiazole derivatives have been shown to inhibit CDK2, a key regulator of the G1 to S phase transition.

The B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis, are also potential targets. Thiazole derivatives have been observed to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, thereby promoting cancer cell death.

Modulation of Oncogenic Pathways

Many cancers are driven by aberrant signaling pathways that promote uncontrolled cell growth and survival. Thiazole derivatives have been found to inhibit several key oncogenic signaling pathways. One notable target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors develop new blood vessels. Inhibition of VEGFR-2 can starve tumors of essential nutrients and oxygen, thereby impeding their growth.

Other kinase signaling pathways implicated in cancer and targeted by thiazole derivatives include those involving protein kinase B (Akt) and mitogen-activated protein kinases (MAPKs). By interfering with these pathways, these compounds can inhibit cell proliferation, survival, and metastasis. The ability of the thiazole scaffold to fit into the ATP-binding pockets of various kinases makes it a privileged structure for the design of kinase inhibitors.

Antioxidant Mechanisms and Radical Scavenging Properties

While the this compound molecule itself is not a classic antioxidant due to its reactive alkylating group, derivatives synthesized from this precursor, where the bromine is substituted with thiol-containing moieties, have demonstrated significant antioxidant and radical scavenging properties. These derivatives can neutralize free radicals through hydrogen atom transfer or single electron transfer mechanisms.

The antioxidant activity of these thiazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The efficiency of radical scavenging is influenced by the nature of the substituents on the thiazole ring.

Table 1: Radical Scavenging Activity of Thiazole Derivatives

| Derivative Type | DPPH Inhibition (%) | ABTS Scavenging (IC50 µM) |

|---|---|---|

| Thiazole-Thiophenol Conjugates | 70-98 | Not Reported |

| Polyphenolic Thiazoles | High | Lower than reference |

This table is a representation of data from studies on various thiazole derivatives and is not specific to this compound.

Exploration of Anti-inflammatory Pathways and Receptor Modulation

Chronic inflammation is a key factor in the development of many diseases, including cancer and cardiovascular disorders. Thiazole derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of key inflammatory enzymes.

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the inflammatory response, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. Various thiazole-containing compounds have been shown to inhibit COX-1, COX-2, and 5-LOX enzymes. The ability to selectively inhibit COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The anti-inflammatory effects of thiazole derivatives are also linked to their ability to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins. By suppressing these signaling molecules, these compounds can dampen the inflammatory cascade.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Cysteine |

| Histidine |

| UDP-N-acetylmuramoyl-L-alanine ligase |

| Cyclin-dependent kinase 2 (CDK2) |

| B-cell lymphoma 2 (Bcl-2) |

| Bax |

| Vascular endothelial growth factor receptor-2 (VEGFR-2) |

| Protein kinase B (Akt) |

| Mitogen-activated protein kinases (MAPKs) |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| Cyclooxygenase-1 (COX-1) |

| Cyclooxygenase-2 (COX-2) |

| 5-lipoxygenase (5-LOX) |

Studies on Anticonvulsant Mechanisms and Neurological Targets

The anticonvulsant properties of thiazole derivatives have been evaluated in various preclinical models, primarily the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in mice. These models help to identify compounds that can prevent the spread of seizures and those that can raise the seizure threshold, respectively. While direct studies on the specific neurological targets of this compound are limited, research on structurally related thiazole and thiazolidinone derivatives provides valuable insights into their potential mechanisms of action.